N-(2-fluorophenyl)-2-phenethylbenzamide
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Overview
Description
N-(2-fluorophenyl)-2-phenethylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorophenyl group attached to the nitrogen atom and a phenethyl group attached to the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-2-phenethylbenzamide typically involves the reaction of 2-fluoroaniline with 2-phenethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to ensure scalability and cost-effectiveness. This may involve the use of continuous flow reactors and automated purification systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: N-(2-fluorophenyl)-2-phenethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
Chemistry: N-(2-fluorophenyl)-2-phenethylbenzamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It is used to investigate the interactions between small molecules and biological targets .
Medicine: this compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is being explored for its analgesic and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-phenethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
- N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide
- N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide
- N-(2-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide
Uniqueness: N-(2-fluorophenyl)-2-phenethylbenzamide is unique due to the presence of both a fluorophenyl group and a phenethyl group, which confer distinct chemical and biological properties. These structural features enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(2-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO/c22-19-12-6-7-13-20(19)23-21(24)18-11-5-4-10-17(18)15-14-16-8-2-1-3-9-16/h1-13H,14-15H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAJOTKJFDMAEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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